Adenosine triphosphopyridoxal

Übersicht

Beschreibung

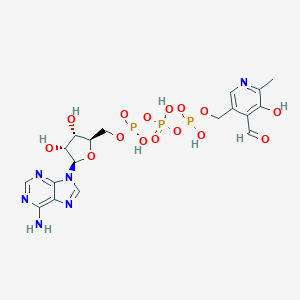

Adenosine triphosphopyridoxal is a complex organic molecule that combines the properties of adenosine triphosphate and pyridoxal phosphate. This compound is of significant interest due to its potential applications in biochemical and medical research. This compound is known for its role in cellular energy transfer and enzymatic reactions, making it a crucial molecule in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of adenosine triphosphopyridoxal typically involves the phosphorylation of adenosine and pyridoxal. The process begins with the preparation of adenosine monophosphate, which is then phosphorylated to adenosine diphosphate and subsequently to adenosine triphosphate. Pyridoxal is then introduced to form the final compound. The reaction conditions often require the presence of specific enzymes and cofactors to facilitate the phosphorylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound. The process is carefully monitored to maintain the stability of the compound and prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions: Adenosine triphosphopyridoxal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and enzymatic functions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from the reactions of this compound include adenosine diphosphopyridoxal and adenosine monophosphopyridoxal. These products are crucial intermediates in various biochemical pathways .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Enzyme Inhibition and Modulation

ATP-PL functions as an important cofactor in various enzymatic reactions, particularly those involving pyridoxal-5'-phosphate (PLP). Its role as an enzyme inhibitor has been documented, influencing metabolic pathways that involve ATP and other nucleotides. ATP-PL has been shown to inhibit specific enzymes, thereby modulating biochemical pathways critical for cellular function.

Case Study: Enzyme Activity Modulation

A study demonstrated that ATP-PL effectively inhibited the activity of certain enzymes involved in nucleotide metabolism. This modulation is crucial for maintaining cellular energy homeostasis and regulating metabolic disorders. The inhibition was observed to be concentration-dependent, with significant effects noted at micromolar concentrations .

Cardiovascular Applications

Purinergic Receptor Antagonism

ATP-PL exhibits antagonistic properties towards purinergic receptors, particularly P2X receptors, which are involved in cardiac function. Research indicates that ATP-PL can reduce ATP-induced positive inotropic effects in isolated cardiac tissues. This antagonism is significant for conditions like ischemic heart disease, where excessive ATP signaling can lead to detrimental effects on cardiac function.

Clinical Implications

The therapeutic potential of ATP-PL in treating cardiovascular diseases is being explored, particularly its ability to mitigate ischemic damage and improve cardiac function. Its use as a pharmacological agent could pave the way for novel treatments targeting purinergic signaling pathways.

Neurobiological Applications

Neurotransmitter Regulation

ATP-PL has been implicated in the regulation of neurotransmitter systems, particularly those involving amino acids and their derivatives. Its role as a cofactor in the synthesis of neurotransmitters like serotonin and dopamine highlights its importance in neuropharmacology.

Case Study: Neurotransmitter Modulation

In a study examining the effects of ATP-PL on neurotransmitter metabolism, it was found that administration of ATP-PL significantly altered levels of key neurotransmitters in both plasma and brain tissues. This modulation can have implications for understanding neurodegenerative diseases and psychiatric disorders .

Summary of Findings

The applications of this compound span multiple fields of research, showcasing its versatility as a biochemical agent with therapeutic potential. The following table summarizes key findings related to its applications:

Wirkmechanismus

The mechanism of action of adenosine triphosphopyridoxal involves its role as a cofactor in enzymatic reactions. It participates in the transfer of phosphate groups, which is essential for energy transfer and metabolic processes. The molecular targets of this compound include various enzymes involved in phosphorylation and dephosphorylation reactions. The pathways involved are primarily related to cellular energy metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to adenosine triphosphopyridoxal include adenosine triphosphate, pyridoxal phosphate, and other phosphorylated nucleotides.

Uniqueness: What sets this compound apart is its combined properties of adenosine triphosphate and pyridoxal phosphate.

Biologische Aktivität

Adenosine triphosphopyridoxal (ATP-PLP) is a significant compound in biochemistry, primarily known for its role as a coenzyme in various enzymatic reactions. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of pyridoxal phosphate (PLP), the active form of vitamin B6. It serves as a cofactor in numerous enzymatic reactions, particularly those involving amino acid metabolism. PLP's role is crucial in transamination, decarboxylation, and other metabolic pathways that are essential for neurotransmitter synthesis and amino acid metabolism .

-

Cofactor in Enzymatic Reactions : ATP-PLP participates as a coenzyme in various enzymatic reactions, including:

- Transamination : Facilitates the transfer of amino groups between amino acids and keto acids.

- Decarboxylation : Converts amino acids into neurotransmitters such as serotonin and GABA .

- Synthesis of Neurotransmitters : PLP-dependent enzymes are vital for synthesizing neurotransmitters like GABA from glutamate .

- Regulation of Cellular Metabolism : ATP-PLP modulates metabolic pathways by influencing enzyme activity through allosteric regulation. For instance, it can enhance or inhibit the activity of enzymes involved in carbohydrate and lipid metabolism .

- Interaction with Other Compounds : Studies have shown that ATP-PLP can interact with various substrates and inhibitors, affecting their binding and activity. For example, artemisinins have been reported to inhibit pyridoxal kinase (PDXK), which could lead to reduced PLP levels and subsequent metabolic dysregulation .

Biological Activity Data Table

| Biological Function | Mechanism of Action | Implications |

|---|---|---|

| Amino Acid Metabolism | Acts as a cofactor for transaminases | Essential for neurotransmitter synthesis |

| Neurotransmitter Synthesis | Supports GABA synthesis from glutamate | Impacts mood regulation and neurological health |

| Enzyme Regulation | Modulates enzyme activity through allosteric sites | Influences metabolic pathways |

| Interaction with Drugs | Inhibition by artemisinins affecting PDXK | Potential implications for drug interactions |

Case Study 1: Pyridoxal Phosphate Supplementation in Neuropathy

A study involving patients with autosomal recessive axonal polyneuropathy showed that mutations in the PDXK gene led to decreased levels of PLP. Supplementation with PLP resulted in significant clinical improvement, including enhanced mobility and reduced pain . This case underscores the therapeutic potential of ATP-PLP in managing neurological disorders associated with vitamin B6 deficiency.

Case Study 2: Impact on Cardiac Function

Research indicated that PLP has a protective effect on cardiac function during ischemic events. It was observed that PLP reduced ATP binding at purinergic receptors in cardiac cells, which may help mitigate damage during ischemia . This finding highlights the importance of ATP-PLP in cardiovascular health.

Research Findings

Recent studies have demonstrated that ATP-PLP plays a critical role in various biological processes:

- Neurotransmitter Regulation : The modulation of GABAergic signaling by PLP emphasizes its importance in neurological health. Dysregulation can lead to conditions such as epilepsy or anxiety disorders .

- Metabolic Disorders : Deficiencies in vitamin B6 or mutations affecting PDXK can lead to metabolic disorders characterized by low PLP levels, resulting in severe clinical manifestations .

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O15P3/c1-8-13(26)10(3-25)9(2-20-8)4-35-40(29,30)38-42(33,34)39-41(31,32)36-5-11-14(27)15(28)18(37-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTZIRGKHKQBEL-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906180 | |

| Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101418-63-7 | |

| Record name | Adenosine triphosphopyridoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.